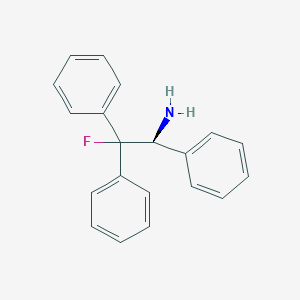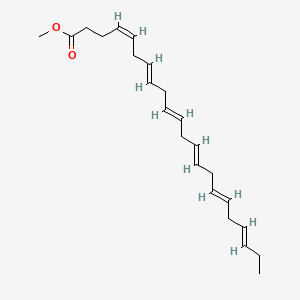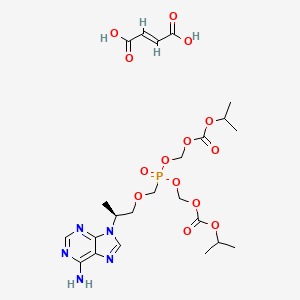
trans-2-(4-n-Propylphenyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(4-n-Propylphenyl)cyclopentanol: is an organic compound with the molecular formula C14H20O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-n-propylphenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-n-Propylphenyl)cyclopentanol can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable aryl halide under conditions that promote the formation of the desired trans isomer. For example, the reaction of cyclopentene with 4-n-propylphenyl bromide in the presence of a palladium catalyst and a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the production of high-quality material .
化学反応の分析
Types of Reactions: trans-2-(4-n-Propylphenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: trans-2-(4-n-Propylphenyl)cyclopentanone.
Reduction: trans-2-(4-n-Propylphenyl)cyclopentane.
Substitution: trans-2-(4-n-Propylphenyl)cyclopentyl chloride.
科学的研究の応用
Chemistry: In chemistry, trans-2-(4-n-Propylphenyl)cyclopentanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .
Biology: In biological research, this compound can be used as a model system to study the interactions of cyclopentanol derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
作用機序
The mechanism of action of trans-2-(4-n-Propylphenyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
類似化合物との比較
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.
trans-2-(4-Ethylphenyl)cyclopentanol: Similar structure with an ethyl group instead of a propyl group.
trans-2-(4-Methylphenyl)cyclopentanol: Similar structure with a methyl group instead of a propyl group.
Uniqueness: trans-2-(4-n-Propylphenyl)cyclopentanol is unique due to the presence of the n-propyl group, which can influence its physical and chemical properties. This substitution can affect the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs .
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2-(4-propylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(13)15/h7-10,13-15H,2-6H2,1H3 |
InChIキー |
HRZSRRCZFGFOAG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2CCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)

![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)






![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)
